molecular formula C29H31N7O2 B1673917 L-692429 CAS No. 145455-23-8

L-692429

Numéro de catalogue: B1673917
Numéro CAS: 145455-23-8
Poids moléculaire: 509.6 g/mol
Clé InChI: SBJLJOFPWOYATP-XMMPIXPASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de L-692429 implique plusieurs étapes :

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées afin d'assurer la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L-692429 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

This compound exerce ses effets en se liant au récepteur de la sécrétagogue de l'hormone de croissance, un récepteur couplé aux protéines G. Cette liaison stimule la libération de calcium intracellulaire, le turnover de l'inositol phosphate et l'activation de l'activité de la protéine de liaison à l'élément de réponse de l'AMPc (CREB). Ces événements moléculaires conduisent à la sécrétion de l'hormone de croissance par l'hypophyse .

Composés similaires :

Unicité de this compound : this compound est unique en raison de sa structure non peptidique, qui offre une meilleure stabilité et une meilleure biodisponibilité par rapport aux sécrétagogues à base de peptides. Son affinité de liaison spécifique et sa capacité à agir comme un modulateur allostérique positif de la signalisation de la ghréline le distinguent encore davantage des autres composés similaires .

Applications De Recherche Scientifique

Growth Hormone Deficiency

L-692429 has been investigated for its potential use in treating conditions associated with growth hormone deficiency. Clinical trials have shown that it can elicit significant increases in GH levels in healthy subjects as well as in populations with compromised GH secretion. For instance, a study involving healthy young men demonstrated that intravenous administration of this compound resulted in dose-dependent increases in peak GH levels, with a maximum response observed at higher doses (up to 82.5 micrograms/L) .

Age-Related Decline in Growth Hormone Levels

Research has indicated that this compound may be beneficial for older adults experiencing age-related declines in GH secretion. In a study involving older men and women, this compound administration led to significantly greater peak GH responses compared to placebo and traditional GH-releasing hormone treatments . This suggests its potential role in addressing age-related hormonal deficiencies.

Safety Profile

The safety of this compound has been evaluated through various clinical trials. It was found to be well-tolerated among subjects, with no serious adverse effects reported at therapeutic doses . The compound appears to have a favorable safety profile compared to other GH secretagogues, making it a promising candidate for further development.

Comparative Efficacy

This compound has been compared to other GH secretagogues, both peptide and nonpeptide forms. In studies involving canine models (beagles), this compound demonstrated significant increases in serum GH levels compared to control treatments . Its efficacy was noted to be comparable to that of established peptide secretagogues like GHRP-6.

Research Findings Summary

StudyPopulationDosagePeak GH ResponseNotes
Young men0.2 mg/kg - 1 mg/kgUp to 82.5 µg/LSignificant dose-dependent response
Older adults0.2 mg/kg - 0.75 mg/kgUp to 32.2 µg/LGreater response than GHRH
Beagles0.1 - 5 mg/kgUp to 133 ng/mlTransient increase; cortisol levels also affected

Mécanisme D'action

L-692429 exerts its effects by binding to the growth hormone secretagogue receptor, a G protein-coupled receptor. This binding stimulates the release of intracellular calcium, inositol phosphate turnover, and activation of cAMP-responsive element binding protein (CREB) activity. These molecular events lead to the secretion of growth hormone from the pituitary gland .

Comparaison Avec Des Composés Similaires

Uniqueness of L-692429: this compound is unique due to its nonpeptidyl structure, which provides better stability and bioavailability compared to peptide-based secretagogues. Its specific binding affinity and ability to act as a positive allosteric modulator of ghrelin signaling further distinguish it from other similar compounds .

Activité Biologique

L-692429 is a nonpeptide growth hormone (GH) secretagogue belonging to a class of substituted benzolactams. It has been extensively studied for its ability to stimulate GH release, making it a subject of interest in both clinical and research settings. This compound mimics the action of natural GH-releasing peptides, such as GHRP-6, but is distinguished by its unique chemical structure and pharmacological profile.

This compound functions primarily by stimulating GH release from the pituitary gland. It acts through specific receptors that are involved in the GH secretory pathway. The compound has shown to elevate serum GH levels significantly in both animal models and human studies.

Key Research Findings

  • Dose-Response Relationship : A study demonstrated that this compound administered intravenously at doses ranging from 0.001 to 1.0 mg/kg resulted in a dose-dependent increase in GH secretion. The peak response was observed at 1.0 mg/kg, yielding an average peak GH level of 82.5 ± 14.9 μg/L .
  • Pharmacokinetics : The pharmacokinetic profile of this compound shows a half-life of approximately 3.8 hours, with a plasma clearance rate of 214 ± 67 mL/min and a steady-state volume of distribution of 14.2 ± 4.8 L . This indicates that the compound is well absorbed and has a relatively short duration of action.
  • Safety Profile : Clinical trials have indicated that this compound is generally well tolerated, with minor transient side effects such as facial flushing and warm sensations reported at higher doses . No significant adverse effects on other hormonal levels (e.g., LH, FSH, TSH) were noted during these studies.

Comparative Efficacy

A comparative analysis with other GH secretagogues highlights this compound's efficacy:

CompoundPeak GH Response (μg/L)Dose (mg/kg)Side Effects
This compound82.5 ± 14.91.0Facial flushing
GHRP-6VariesVariesMinimal transient effects
MK-677VariesVariesIncreased appetite

Clinical Trials

In a double-blind placebo-controlled trial involving 24 healthy young males, this compound was administered via intravenous infusion. Results indicated a robust increase in GH levels across all doses tested, confirming its potential as an effective GH secretagogue in humans .

Obesity Studies

Further studies have explored the effects of this compound on individuals with obesity, revealing that it can effectively stimulate GH release even in those with diminished secretion due to excess body weight. In one study, both low (0.2 mg/kg) and high (0.75 mg/kg) doses significantly increased GH levels compared to placebo . This suggests potential therapeutic applications for treating conditions associated with GH deficiency.

Propriétés

IUPAC Name

3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O2/c1-29(2,30)17-26(37)31-24-16-15-21-7-3-6-10-25(21)36(28(24)38)18-19-11-13-20(14-12-19)22-8-4-5-9-23(22)27-32-34-35-33-27/h3-14,24H,15-18,30H2,1-2H3,(H,31,37)(H,32,33,34,35)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJLJOFPWOYATP-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163045
Record name L 692429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145455-23-8
Record name L 692429
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145455238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 692429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-692429
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GM6ZN5S1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-692429
Reactant of Route 2
L-692429
Reactant of Route 3
Reactant of Route 3
L-692429
Reactant of Route 4
L-692429
Reactant of Route 5
Reactant of Route 5
L-692429
Reactant of Route 6
Reactant of Route 6
L-692429

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.